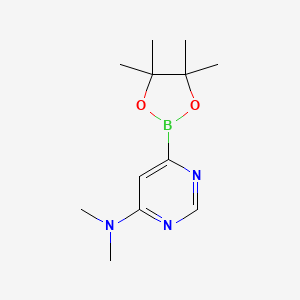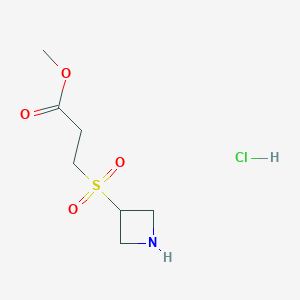
6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is an indole derivative . It is an intermediate used in the synthesis of EPZ031686, the first orally bioavailable small molecule SMYD3 inhibitor .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . The synthesis of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid from 6-Chloroindole has been reported .Molecular Structure Analysis
The molecular formula of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is C8H8ClN . The molecular weight is 153.61 .Chemical Reactions Analysis
Indole derivatives, including 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, have been found to be biologically active compounds for the treatment of various disorders in the human body . They play a significant role in cell biology .Physical And Chemical Properties Analysis
The boiling point of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is predicted to be 250.3±29.0 °C . The predicted density is 1.214±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Classification
The compound is part of the indole family, molecules of significant interest due to their diverse biological activities and their role in pharmaceuticals. Indole synthesis is a critical area of research, with a variety of strategies being developed to create these compounds. One review detailed the classification of indole synthesis methods, emphasizing the importance of these methodologies in facilitating the creation of new indole derivatives, including 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid (Taber & Tirunahari, 2011).
Biocatalyst Inhibition and Biorenewable Chemicals
Carboxylic acids, including derivatives like 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, have been explored for their role as biocatalyst inhibitors and their potential in producing biorenewable chemicals. One review highlighted the impact of carboxylic acids on microbes used in fermentative processes, suggesting strategies to enhance microbial tolerance and productivity. This understanding is vital for utilizing such compounds in industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Health-promoting Properties
Phenolic compounds like chlorogenic acid have demonstrated significant health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial effects. These insights suggest that derivatives of carboxylic acids, such as 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, could possess similar beneficial properties, warranting further investigation into their potential health applications (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Drug Synthesis and Medical Applications
Levulinic acid, a biomass-derived chemical, has been highlighted for its versatility in drug synthesis, serving as a precursor for various value-added chemicals. This review suggests the potential of carboxylic acid derivatives, including 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, in pharmaceutical applications, offering a pathway to more sustainable and cost-effective drug production processes (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h3-4,11H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNBXMUBNBHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroindoline-5-carboxylic acid | |
CAS RN |
1375472-84-6 | |
| Record name | 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)


![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)

![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)

